molecular formula C13H21NO4 B6778703 N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide

Cat. No.: B6778703
M. Wt: 255.31 g/mol
InChI Key: OYPRUXBPHQTDKV-QYJAPNMZSA-N
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Description

N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]-3-(oxan-4-yloxy)propanamide is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups

Properties

IUPAC Name

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c15-12(14-13-10-7-17-8-11(10)13)3-6-18-9-1-4-16-5-2-9/h9-11,13H,1-8H2,(H,14,15)/t10-,11+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPRUXBPHQTDKV-QYJAPNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCC(=O)NC2C3C2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1OCCC(=O)NC2[C@H]3[C@@H]2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide typically involves multiple steps:

  • Formation of the bicyclic core: : This can be achieved through a [2+2] cycloaddition reaction, forming the oxabicyclo[3.1.0]hexane structure.

  • Introduction of the amide group: : This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

  • Attachment of the oxan-4-yloxy group: : This step requires the use of appropriate protecting groups and reagents to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yields and reduce costs. Catalysts and high-throughput screening methods are often employed to develop efficient and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide undergoes a variety of chemical reactions:

  • Oxidation: : Can lead to the formation of carbonyl-containing derivatives.

  • Reduction: : Can produce alcohols or amines from carbonyl or nitro groups.

  • Substitution: : Functional groups on the molecule can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, hydrogen with a palladium catalyst.

  • Substitution reactions: : Halogenating agents, nucleophiles, and bases.

Major Products Formed

  • Oxidation: : Carbonyl derivatives such as ketones or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Halogenated derivatives or other substituted products.

Scientific Research Applications

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide has various scientific research applications:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigating its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic uses due to its unique structure.

  • Industry: : As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The compound's mechanism of action is determined by its interactions with specific molecular targets and pathways. Its unique bicyclic structure may enable binding to particular enzymes or receptors, modulating their activity. This could result in various biological effects, depending on the target pathways involved.

Comparison with Similar Compounds

Similar compounds to N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-(oxan-4-yloxy)propanamide include other bicyclic structures with different substituents. What sets this compound apart is its specific combination of functional groups and stereochemistry, which can lead to unique chemical and biological properties.

List of Similar Compounds

  • Bicyclo[3.1.0]hexane derivatives.

  • Oxan-4-yloxy-substituted compounds.

  • Other amides with similar stereochemical configurations.

Exploring the properties and applications of this compound reveals a fascinating intersection of organic chemistry and potential real-world utility. Intrigued by any specific aspect?

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